molecular formula C15H11ClN2O2 B2391578 (E)-4-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one CAS No. 607702-88-5

(E)-4-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one

Cat. No.: B2391578
CAS No.: 607702-88-5
M. Wt: 286.72
InChI Key: GIXFYNVJVPCOOV-MDWZMJQESA-N
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Description

This compound is a small molecule . It belongs to the class of organic compounds known as chlorobenzenes, which are compounds containing one or more chlorine atoms attached to a benzene moiety .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported . The chemical structures of these compounds were confirmed by 1H NMR, IR, and Mass Spectra analysis .


Molecular Structure Analysis

The molecular formula of this compound is C17H12ClNO4S2 . It has an average weight of 393.864 and a monoisotopic mass of 392.989626964 .


Chemical Reactions Analysis

The compound exhibits moderate to strong antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner in two different human leukemia cell lines . The importance of the electron-donating groups on the thiazolidinone moiety was confirmed by MTT and Trypan blue assays .


Physical and Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 342.9±38.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 61.9±3.0 kJ/mol and a flash point of 161.2±26.8 °C .

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of pyrazoline derivatives, including (E)-4-((5-(4-chlorophenyl)furan-2-yl)methylene)-3-methyl-1H-pyrazol-5(4H)-one, have been synthesized through both conventional and microwave irradiation methods. These compounds have been characterized and evaluated for their anti-inflammatory and antibacterial activities. Compounds within this series have shown significant in vivo anti-inflammatory activity and potent antibacterial properties. Additionally, in silico toxicity predictions and drug score profiles indicate these compounds as promising candidates for further development. This research highlights the potential of these pyrazoline derivatives as molecular templates for anti-inflammatory drugs (P. Ravula et al., 2016).

Crystal Structure and Chemical Properties

The crystal structure and chemical properties of compounds related to this compound have been extensively studied. These studies include analysis of conformations, intermolecular interactions, and the impact of these structural aspects on the compound's chemical behavior and potential pharmaceutical applications. Such analyses contribute to a deeper understanding of how these compounds might interact at the molecular level within biological systems (M. Nizammohideen et al., 2009).

Antioxidant Properties

Research into the antioxidant properties of chalcone derivatives related to this compound has shown promising results. These compounds have been synthesized and evaluated for their in vitro antioxidant activity, with certain derivatives demonstrating potential as effective antioxidants. Molecular docking, ADMET, QSAR, and bioactivity studies have supported these findings, showing good correlation with in vitro results and indicating strong binding affinities to relevant biological targets (G. Prabakaran et al., 2021).

Anticancer and Antiangiogenic Effects

Novel thioxothiazolidin-4-one derivatives, including those related to this compound, have been synthesized and tested for their anticancer and antiangiogenic effects in mouse models. These studies have demonstrated the ability of these compounds to inhibit tumor growth and tumor-induced angiogenesis, suggesting their potential as candidates for anticancer therapy. The findings indicate that these derivatives could be explored further for their efficacy in cancer treatment and their mechanism of action in inhibiting tumor angiogenesis and cell proliferation (S. Chandrappa et al., 2010).

Safety and Hazards

The safety and hazards of this compound are not available .

Properties

IUPAC Name

(4E)-4-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-methyl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-9-13(15(19)18-17-9)8-12-6-7-14(20-12)10-2-4-11(16)5-3-10/h2-8H,1H3,(H,18,19)/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXFYNVJVPCOOV-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1=CC2=CC=C(O2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NNC(=O)/C1=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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